Dianhydrogalactitol
Dianhydrogalactitol
Dianhydrogalactitol has been used in trials studying the treatment of GBM, Glioma, Glioblastoma, Brain Cancer, and Glioblastoma Multiforme.
Dianhydrogalactitol is a bifunctional hexitol derivative with potential antineoplastic activity. Dianhydrogalactitol alkylates and cross-links DNA via an epoxide group during all phases of the cell cycle, resulting in disruption of DNA function and cell cycle arrest. (NCI04)
One of the cytotoxic dihalohexitols that alkylates and cross-links DNA via an epoxide group during all phases of the cell cycle, resulting in a disruption of DNA function and cell cycle arrest. It has antineoplastic activity and also causes bone marrow toxicity.
Dianhydrogalactitol is a bifunctional hexitol derivative with potential antineoplastic activity. Dianhydrogalactitol alkylates and cross-links DNA via an epoxide group during all phases of the cell cycle, resulting in disruption of DNA function and cell cycle arrest. (NCI04)
One of the cytotoxic dihalohexitols that alkylates and cross-links DNA via an epoxide group during all phases of the cell cycle, resulting in a disruption of DNA function and cell cycle arrest. It has antineoplastic activity and also causes bone marrow toxicity.
Brand Name:
Vulcanchem
CAS No.:
23261-20-3
VCID:
VC0546514
InChI:
InChI=1S/C6H10O4/c7-5(3-1-9-3)6(8)4-2-10-4/h3-8H,1-2H2/t3-,4+,5+,6-
SMILES:
C1C(O1)C(C(C2CO2)O)O
Molecular Formula:
C6H10O4
Molecular Weight:
146.14 g/mol
Dianhydrogalactitol
CAS No.: 23261-20-3
Cat. No.: VC0546514
Molecular Formula: C6H10O4
Molecular Weight: 146.14 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.
Specification
| Description | Dianhydrogalactitol has been used in trials studying the treatment of GBM, Glioma, Glioblastoma, Brain Cancer, and Glioblastoma Multiforme. Dianhydrogalactitol is a bifunctional hexitol derivative with potential antineoplastic activity. Dianhydrogalactitol alkylates and cross-links DNA via an epoxide group during all phases of the cell cycle, resulting in disruption of DNA function and cell cycle arrest. (NCI04) One of the cytotoxic dihalohexitols that alkylates and cross-links DNA via an epoxide group during all phases of the cell cycle, resulting in a disruption of DNA function and cell cycle arrest. It has antineoplastic activity and also causes bone marrow toxicity. |
|---|---|
| CAS No. | 23261-20-3 |
| Molecular Formula | C6H10O4 |
| Molecular Weight | 146.14 g/mol |
| IUPAC Name | (1S,2R)-1-[(2S)-oxiran-2-yl]-2-[(2R)-oxiran-2-yl]ethane-1,2-diol |
| Standard InChI | InChI=1S/C6H10O4/c7-5(3-1-9-3)6(8)4-2-10-4/h3-8H,1-2H2/t3-,4+,5+,6- |
| Standard InChI Key | AAFJXZWCNVJTMK-GUCUJZIJSA-N |
| Isomeric SMILES | C1[C@@H](O1)[C@@H]([C@@H]([C@@H]2CO2)O)O |
| SMILES | C1C(O1)C(C(C2CO2)O)O |
| Canonical SMILES | C1C(O1)C(C(C2CO2)O)O |
| Appearance | Solid powder |
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